molecular formula C20H28F3N3OS B2614810 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1795443-65-0

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2614810
CAS No.: 1795443-65-0
M. Wt: 415.52
InChI Key: VDZVTAHSCFEJSN-UHFFFAOYSA-N
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Description

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the ethylthio and trifluoromethyl phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the ring structures.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the trifluoromethyl phenyl ring.

Scientific Research Applications

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidine derivatives with different substituents on the rings or the phenyl group. Examples include:

  • 4-(2-(methylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(fluoromethyl)phenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N3OS/c1-2-28-14-18-4-3-11-26(18)17-9-12-25(13-10-17)19(27)24-16-7-5-15(6-8-16)20(21,22)23/h5-8,17-18H,2-4,9-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVTAHSCFEJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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